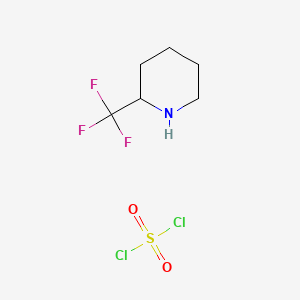

Sulfuryl dichloride;2-(trifluoromethyl)piperidine

Description

Properties

Molecular Formula |

C6H10Cl2F3NO2S |

|---|---|

Molecular Weight |

288.11 g/mol |

IUPAC Name |

sulfuryl dichloride;2-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C6H10F3N.Cl2O2S/c7-6(8,9)5-3-1-2-4-10-5;1-5(2,3)4/h5,10H,1-4H2; |

InChI Key |

VPPSIEAABYHAGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C(F)(F)F.O=S(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

2-Piperidinecarboxylic Acid Derivatives

Fluorination of 2-piperidinecarboxylic acid (pipecolic acid) yields 2-(trifluoromethyl)piperidine as the sole product. However, steric hindrance at the 2-position reduces yields to 40.9–54.5%. Increasing the HF:CH₃Cl ratio to 1:2 improves mass transfer, elevating yields to 54.5%.

3- and 4-Piperidinecarboxylic Acids

Unsubstituted 3- and 4-piperidinecarboxylic acids exhibit higher reactivity, with yields reaching 80.6% under optimized conditions. Chlorinated derivatives (e.g., 2-chloro-4-piperidinecarboxylic acid) show moderate yields (50.2–60.5%) due to competing dechlorination pathways.

Industrial-Scale Process Design

Key considerations for scaling up 2-(trifluoromethyl)piperidine synthesis include:

Corrosion-Resistant Reactors

Autoclaves constructed from 316L stainless steel or Hastelloy C-276 are mandatory to withstand HF and SF₄ corrosion. Post-reaction neutralization with 10% NaOH minimizes equipment degradation.

Byproduct Management

Thionyl difluoride (SOF₂) and residual SF₄ are scrubbed using alkaline solutions (e.g., 30% NaOH), converting them into non-volatile sulfites and fluorides.

Distillation Purification

Fractional distillation under reduced pressure (20–50 mmHg) isolates 2-(trifluoromethyl)piperidine with >95% purity. Co-distillation with CH₂Cl₂ is avoided by prior solvent stripping.

Comparative Analysis of Synthetic Routes

While SF₄-based fluorination dominates industrial production, alternative methods include:

Halogen Exchange Reactions

Treatment of 2-(trichloromethyl)piperidine with KF in polar aprotic solvents (e.g., DMF) achieves partial fluorination but suffers from low selectivity (≤35% yield).

Reductive Amination

Condensation of trifluoroacetone with 1,5-diaminopentane followed by cyclization yields racemic 2-(trifluoromethyl)piperidine. However, enantioselectivity requires costly chiral catalysts.

Chemical Reactions Analysis

Sulfuryl Dichloride

Sulfuryl dichloride undergoes several types of chemical reactions, including:

Chlorination: It acts as a chlorinating agent, converting alcohols to alkyl chlorides.

Hydrolysis: It reacts with water to form sulfuric acid (H2SO4) and hydrochloric acid (HCl).

2-(Trifluoromethyl)piperidine

2-(trifluoromethyl)piperidine undergoes various reactions, including:

Substitution: It can participate in nucleophilic substitution reactions.

Ring-opening reactions: It can be used in the synthesis of complex organic molecules through ring-opening reactions in the presence of catalysts.

Scientific Research Applications

Sulfuryl Dichloride

Sulfuryl dichloride is used in:

Organic synthesis: As a chlorinating agent.

Industrial applications: In the production of pesticides and pharmaceuticals.

2-(Trifluoromethyl)piperidine

2-(trifluoromethyl)piperidine is used in:

Medicinal chemistry: As a building block for the synthesis of pharmaceuticals.

Organic synthesis: In the preparation of complex organic molecules.

Drug discovery: As a reactant in the synthesis of potential drug candidates.

Mechanism of Action

Sulfuryl Dichloride

Sulfuryl dichloride acts as a chlorinating agent by donating chlorine atoms to substrates. The mechanism involves the formation of a reactive intermediate that facilitates the transfer of chlorine atoms.

2-(Trifluoromethyl)piperidine

The mechanism of action of 2-(trifluoromethyl)piperidine in chemical reactions involves the electron-withdrawing effect of the trifluoromethyl group, which increases the reactivity of the compound. This effect is utilized in various synthetic reactions to achieve desired products .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Sulfuryl chloride

- Molecular Formula : SO₂Cl₂

- CAS Number : 7791-25-5

- Synonyms: Sulfuric dichloride, sulfur oxychloride, sulfur dichloride oxide .

Properties and Uses :

Sulfuryl dichloride is a colorless liquid with a pungent odor, widely used as a chlorinating agent, catalyst, and fumigant. It decomposes upon heating or reaction with water, releasing sulfur dioxide (SO₂) and chlorine gas (Cl₂) . Its applications span pharmaceuticals, agrochemicals, and polymer industries.

Introduction to 2-(Trifluoromethyl)piperidine

Chemical Identity :

- Structure : A piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position.

- Related Compounds : Structural analogs include 2-(4-trifluoromethylphenyl)pyrrolidine hydrochloride and positional isomers (e.g., 3- or 4-CF₃ derivatives) .

The -CF₃ group enhances lipophilicity, improving membrane permeability in drug design.

Basicity :

The electron-withdrawing -CF₃ group reduces basicity compared to unsubstituted piperidine (pKa ~11.2). Estimated pKa for 2-(trifluoromethyl)piperidine is ~8.5, aligning with trends in fluorinated amines .

Comparison with Similar Compounds

Sulfuryl Dichloride vs. Other Sulfur-Based Chlorides

Table 1: Comparative Analysis of Sulfuryl Dichloride, Thionyl Chloride, and Phosphoryl Chloride

Key Findings :

2-(Trifluoromethyl)piperidine vs. Substituted Piperidines

Table 2: Comparison of Piperidine Derivatives

Key Findings :

- Positional Effects : The 2-CF₃ derivative retains moderate basicity due to reduced steric hindrance, whereas 4-CF₃ analogs exhibit lower basicity from inductive effects .

- Lipophilicity : -CF₃ substitution increases logP values by ~1.5 units compared to unsubstituted piperidine, enhancing bioavailability in drug candidates.

Notes on Data Limitations

- Direct research on 2-(trifluoromethyl)piperidine is scarce; comparisons rely on structural analogs and computational estimates.

- Regulatory data for sulfuryl dichloride is well-documented, but safety profiles for newer piperidine derivatives require further study.

Biological Activity

Sulfuryl dichloride; 2-(trifluoromethyl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and reactivity, making it a valuable candidate for drug development and biological studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a trifluoromethyl group and a sulfuryl dichloride moiety. This configuration contributes to its significant interactions with biological targets, particularly enzymes and receptors.

Biological Activity Overview

Research indicates that sulfuryl dichloride; 2-(trifluoromethyl)piperidine exhibits various biological activities, including:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

- Receptor Binding : The trifluoromethyl group enhances interactions with hydrophobic regions of proteins, facilitating receptor binding assays.

- Pharmacological Applications : The compound has been studied for its potential in treating conditions such as cancer, inflammation, and infectious diseases.

The biological activity of sulfuryl dichloride; 2-(trifluoromethyl)piperidine primarily arises from its ability to interact with specific molecular targets:

- Covalent Bond Formation : The chloromethyl group can react with nucleophilic amino acids in enzymes, leading to irreversible inhibition.

- Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid membranes, enhancing cellular uptake.

- Selectivity : Structural modifications can lead to selective inhibition of certain pathways, making it a candidate for targeted therapy.

Case Studies

Several studies have explored the biological activity of compounds related to sulfuryl dichloride; 2-(trifluoromethyl)piperidine:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibition against various enzymes involved in metabolic pathways. For instance, an IC50 value of 0.004 μM was reported for a related compound in inhibiting T-cell proliferation .

- Antimicrobial Activity : Another research highlighted the broad-spectrum antimicrobial activity of similar compounds at concentrations ranging from 100 μg/mL to 200 μg/mL against Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities

Synthesis Methods

The synthesis of sulfuryl dichloride; 2-(trifluoromethyl)piperidine can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing trifluoromethylsulfonyl chloride as a reagent.

- Direct Fluorination : Employing fluorinating agents under controlled conditions to introduce the trifluoromethyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.